Dimethyl 2,5-di(2-thienyl)terephthalate

Beschreibung

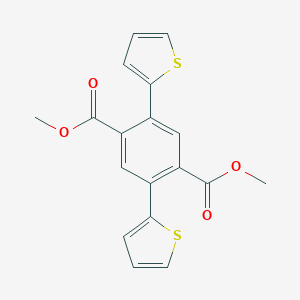

Dimethyl 2,5-di(2-thienyl)terephthalate (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a thiophene-functionalized terephthalate ester. Its structure features two 2-thienyl substituents at the 2,5-positions of the terephthalate backbone and methyl ester groups at the carboxylate positions. This compound is primarily used as a monomer or intermediate in organic synthesis, particularly for preparing conjugated polymers or heterocyclic systems. For example, highlights its ethyl ester analog, Diethyl 2,5-di(thiophen-2-yl)terephthalate (CAS: 915224-39-4), synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . The methyl ester variant likely shares similar reactivity, enabling applications in optoelectronics or high-performance polyesters.

Eigenschaften

IUPAC Name |

dimethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S2/c1-21-17(19)13-9-12(16-6-4-8-24-16)14(18(20)22-2)10-11(13)15-5-3-7-23-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSHOIIKOPKUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OC)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-di(2-thienyl)terephthalate typically involves the esterification of 2,5-di(2-thienyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2,5-di(2-thienyl)terephthalate undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,5-di(2-thienyl)terephthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of Dimethyl 2,5-di(2-thienyl)terephthalate involves its interaction with various molecular targets. The thiophene rings can participate in π-π interactions, while the ester groups can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene-Based Terephthalate Esters

a. Dimethyl 2,5-thiophenedicarboxylate (DMTD)

- Structure: Replaces the terephthalate backbone with a thiophene ring. Synthesized from bio-sourced 2,5-thiophenedicarboxylic acid (TDCA) via esterification with methanol .

- Properties : Forms copolyesters with cyclohexanedione derivatives, exhibiting thermal and mechanical properties comparable to PET. The C–S bonds in the backbone enhance biodegradability .

- Applications : Used in bio-based polyesters as a PET alternative.

b. Diethyl 2,5-di(thiophen-2-yl)terephthalate

- Structure : Ethyl ester analog of the target compound. Synthesized via Suzuki-Miyaura coupling using 2-thienyl boronic acid and dibromoterephthalate esters .

- Properties : Higher molecular weight (386.48 g/mol) compared to methyl esters. Enhanced solubility in organic solvents due to ethyl groups.

- Applications : Intermediate for conjugated polymers in organic electronics .

Furan-Based Dicarboxylate Esters

a. Dimethyl 2,5-furandicarboxylate (DMFDCA)

- Structure : Features a furan ring instead of thiophene. Derived from 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid .

- Properties: Polymerizes with ethylene glycol to form polyethylene furanoate (PEF), which surpasses PET in barrier properties (e.g., oxygen resistance) and thermal stability .

- Applications : Sustainable packaging materials.

Other Terephthalate Derivatives

a. Dimethyl 2,5-dimethoxy terephthalate (DMDMT)

b. Dimethyl Terephthalate (DMT)

Brominated and Halogenated Analogs

a. Dimethyl 2,5-dibromoterephthalate

- Structure : Bromine substituents at 2,5-positions. Synthesized via bromination of dimethyl terephthalate .

- Properties : High reactivity as a halogenated intermediate. Used in cross-coupling reactions or as a flame retardant additive .

- Applications : Organic synthesis of heterocycles or functional polymers.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Dimethyl 2,5-di(2-thienyl)terephthalate | Terephthalate | 2,5-di(2-thienyl), methyl esters | ~354 (estimated) | Conjugated polymers |

| DMTD | Thiophene | Methyl esters | ~200 (estimated) | Bio-based polyesters |

| DMFDCA | Furan | Methyl esters | 170.12 | PEF production |

| Diethyl 2,5-di(thiophen-2-yl)terephthalate | Terephthalate | 2,5-di(2-thienyl), ethyl esters | 386.48 | Organic electronics |

Table 2: Thermal and Mechanical Properties

| Compound | Thermal Stability (°C) | Biodegradability | Barrier Properties (vs. PET) |

|---|---|---|---|

| DMTD-based copolyesters | ~250 | High (C–S bonds) | Comparable |

| PEF (from DMFDCA) | ~300 | Moderate | Superior (5× O₂ barrier) |

| PET (from DMT) | ~265 | Low | Baseline |

Key Research Findings

Thiophene vs. Furan Backbones : Thiophene-based esters (e.g., this compound) exhibit superior electronic conductivity due to sulfur’s polarizability, making them ideal for optoelectronics. In contrast, furan-based esters (e.g., DMFDCA) excel in barrier applications .

Substituent Effects : Brominated derivatives enable versatile cross-coupling reactions, while methoxy or thienyl groups enhance polymer rigidity and functionality .

Sustainability : Bio-sourced TDCA and FDCA derivatives offer eco-friendly alternatives to petroleum-based terephthalates .

Biologische Aktivität

Dimethyl 2,5-di(2-thienyl)terephthalate (DMTT) is a compound of interest due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DMTT is an organic compound characterized by the presence of two thienyl groups attached to a terephthalate backbone. Its molecular formula is , indicating the presence of sulfur in the thiophene rings which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds with thiophene moieties often exhibit antioxidant properties. A study on similar compounds demonstrated that DMTT could scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

DMTT has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that DMTT inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that DMTT exhibits dose-dependent cytotoxic effects. The compound induced apoptosis in these cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of DMTT can be attributed to several mechanisms:

- Free Radical Scavenging : The thienyl groups are believed to donate electrons, neutralizing free radicals.

- Membrane Disruption : The lipophilic nature of DMTT allows it to integrate into lipid membranes, causing structural changes that lead to cell death in microbes.

- Induction of Apoptosis : DMTT activates apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.

Case Studies

- Antioxidant Activity in Animal Models : A study involving rats demonstrated that administration of DMTT significantly reduced markers of oxidative stress compared to control groups. The reduction in malondialdehyde (MDA) levels indicated decreased lipid peroxidation.

- Antimicrobial Efficacy : Clinical isolates from patients with infections were tested against DMTT. Results showed significant inhibition rates, particularly in drug-resistant strains, highlighting its potential as an alternative therapeutic agent.

- Cancer Cell Line Studies : In a comparative study with standard chemotherapeutic agents, DMTT exhibited comparable or superior efficacy against specific cancer cell lines, with lower associated toxicity profiles.

Safety and Toxicology

Preliminary toxicological assessments suggest that DMTT has low acute toxicity. Animal studies indicate no significant adverse effects at doses up to 5000 mg/kg body weight. Long-term studies are required to fully understand the safety profile and potential chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.